molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-05-6

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2495166
M. Wt: 473.61
InChI Key: IPQKZMHOCHSXCT-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, often starting with the condensation of specific sulfonyl chlorides with amines, followed by various functionalization steps to introduce different functional groups. For example, the synthesis of bioactive molecules with benzothiazole moieties involves condensing ethyl chloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, leading to compounds with potential antimicrobial and anti-inflammatory activities (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

Molecular Structure Analysis

The structural elucidation of similar compounds is often achieved through various spectroscopic techniques such as UV-Visible, IR, 1H NMR, and MASS spectroscopy. For instance, Co(II) complexes with thiazole-based ligands have been characterized, revealing intricate details about their molecular framework and bonding through elemental analysis, FT-IR, and XRD spectra, highlighting the complex's potential in fluorescence properties and anticancer activity (Vellaiswamy, G., & Ramaswamy, S., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to various bioactive molecules. For instance, the reaction of N-substituted imidazolylbenzamides or benzene-sulfonamides has shown the synthesis of compounds with significant cardiac electrophysiological activity, indicating the potential for the development of selective class III agents (Morgan, T. K., et al., 1990).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their biological activity and application. For instance, the crystal structure of related benzamide compounds reveals specific conformational details that are stabilized by intra- and intermolecular hydrogen bonds, providing insights into their physical properties and potential interactions (Pang, H.-L., et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzothiazole derivatives are influenced by their molecular structure. Studies on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have demonstrated anti-inflammatory and anti-cancer properties, showcasing the importance of specific substituents in enhancing biological activity (Gangapuram, M., & Redda, K., 2009).

Scientific Research Applications

Pharmacological and Biological Screening

  • The compound was included in the synthesis of bioactive molecules for screening their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities highlight its potential in therapeutic applications (Patel et al., 2009).

Antimicrobial Agents

  • A related structure was synthesized to create new 1,2,4-triazole derivatives containing the morpholine moiety, tested as antimicrobial agents. This suggests the utility of similar compounds in developing new antimicrobial solutions (Sahin et al., 2012).

Anticancer Properties

  • The compound was part of the synthesis of pro-apoptotic indapamide derivatives, demonstrating potential as anticancer agents. Specifically, one derivative showed significant growth inhibition in melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).

Anti-Microbial Screening

  • Research included synthesizing novel compounds with similar structures for anti-microbial activity testing. These compounds demonstrated potential as biodynamic agents, supporting their use in antimicrobial applications (Jagtap et al., 2010).

Enzyme Inhibition Studies

  • The compound was part of studies synthesizing new derivatives for enzyme inhibition testing, including lipoxygenase, acetylcholinesterase, and α-glucosidase enzymes. These findings indicate its relevance in enzyme inhibition research, which is crucial for developing treatments for various diseases (Irshad et al., 2016).

Alkylation Reactions Study

  • Research on alkylation reactions of similar compounds contributes to the understanding of chemical processes, useful for various scientific applications (Rayes et al., 2010).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, sharing structural similarities, were synthesized and tested for cardiac electrophysiological activity, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKZMHOCHSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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